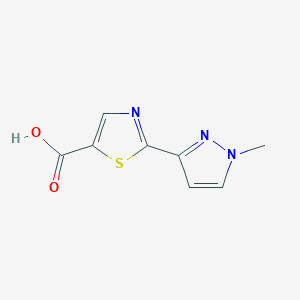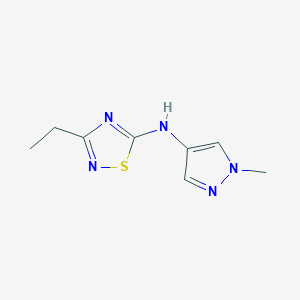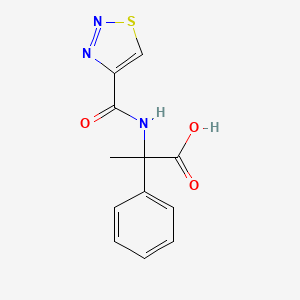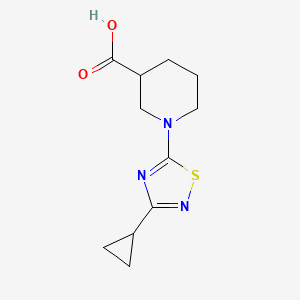
N-benzyl-1,2,4-thiadiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains a thiadiazole ring substituted with a benzyl group at the nitrogen atom and an amine group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
N-benzyl-1,2,4-thiadiazol-5-amine can be synthesized through the cyclization of aryl (benzyl)sulfonylacetic or aryl (benzyl)sulfonylpropionic acids with thiosemicarbazide in refluxing phosphorus oxychloride (POCl₃) . The reaction typically involves heating the reactants in the presence of an acid catalyst, such as concentrated sulfuric acid, phosphoric acid, or polyphosphoric acid . The yields of the desired product can vary depending on the specific conditions and reactants used.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The benzyl group or the amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Substitution reactions often require catalysts or specific reagents, such as alkyl halides for alkylation or acyl chlorides for acylation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the benzyl or amine moieties.
Scientific Research Applications
N-benzyl-1,2,4-thiadiazol-5-amine has several scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as an antimicrobial and anticancer agent
Biological Research: It can be used as a tool compound to study biological pathways and molecular targets, such as STAT3 inhibitors for cancer treatment.
Industrial Applications: The compound’s unique structural features make it a candidate for developing new materials with specific properties, such as photosensitivity or electroconductivity.
Mechanism of Action
The mechanism of action of N-benzyl-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a selective inhibitor of the STAT3 pathway, where it binds to the SH2 domain, inhibiting STAT3 phosphorylation, translocation, and downstream gene transcription . This mechanism is particularly relevant in the context of cancer treatment, where overactive STAT3 signaling is a common feature.
Comparison with Similar Compounds
N-benzyl-1,2,4-thiadiazol-5-amine can be compared with other thiadiazole derivatives, such as:
N-(Benzimidazol-5-yl)-1,3,4-thiadiazol-2-amine: This compound also acts as a STAT3 inhibitor and has shown potential in cancer treatment.
5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-thiadiazoles: These compounds have demonstrated significant antimicrobial and anticancer activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiadiazole derivatives.
Properties
IUPAC Name |
N-benzyl-1,2,4-thiadiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c1-2-4-8(5-3-1)6-10-9-11-7-12-13-9/h1-5,7H,6H2,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRVTZVYMUUUGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=NS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[1-[(3-Methyl-1,2-oxazol-5-yl)methylamino]ethyl]phenol](/img/structure/B7589640.png)
![[2-[3-(dimethylsulfamoyl)-4-methylanilino]-2-oxoethyl] (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7589646.png)
![2-[[(4-Carbamoylphenyl)sulfonylamino]methyl]-3-methylbutanoic acid](/img/structure/B7589653.png)
![4-amino-N-[(3-methyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide](/img/structure/B7589654.png)
![4-ethyl-N-[4-(2-hydroxyethyl)phenyl]thiadiazole-5-carboxamide](/img/structure/B7589668.png)

![2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)-methylamino]propanoic acid](/img/structure/B7589686.png)



![2-Phenyl-3-[(3-propan-2-yl-1,2,4-thiadiazol-5-yl)amino]propanoic acid](/img/structure/B7589706.png)
![1-[(4-Methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B7589713.png)


